molecular formula C9H9NO2 B1599253 METHYL-3-(4-PYRIDYL)ACRYLATE CAS No. 7340-34-3

METHYL-3-(4-PYRIDYL)ACRYLATE

Cat. No.: B1599253
CAS No.: 7340-34-3
M. Wt: 163.17 g/mol
InChI Key: LDVKAIRVYWBGHI-NSCUHMNNSA-N
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Description

METHYL-3-(4-PYRIDYL)ACRYLATE is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and an acrylic acid moiety, which is a three-carbon chain with a double bond and a carboxylic acid group. The methyl ester indicates that the carboxylic acid group has been esterified with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL-3-(4-PYRIDYL)ACRYLATE typically involves the esterification of 4-pyridineacrylic acid with methanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: METHYL-3-(4-PYRIDYL)ACRYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

METHYL-3-(4-PYRIDYL)ACRYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a building block for the synthesis of drugs and other bioactive molecules.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL-3-(4-PYRIDYL)ACRYLATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    4-Pyridinecarboxylic acid: This compound lacks the acrylic acid moiety and has different reactivity and applications.

    3-Pyridineacrylic acid, methyl ester: The position of the acrylic acid moiety is different, leading to variations in chemical behavior and biological activity.

    4-Pyridinepropionic acid, methyl ester: This compound has a saturated propionic acid moiety instead of the unsaturated acrylic acid moiety.

Uniqueness: METHYL-3-(4-PYRIDYL)ACRYLATE is unique due to the presence of both the pyridine ring and the acrylic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.

Properties

IUPAC Name

methyl (E)-3-pyridin-4-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVKAIRVYWBGHI-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201274298
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81124-49-4, 7340-34-3
Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81124-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacrylic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007340343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacrylic acid, methyl ester
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84239
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Record name Methyl (2E)-3-(4-pyridinyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201274298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2E)-3-(pyridin-4-yl)prop-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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